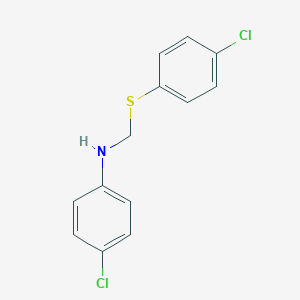

4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline

Description

Properties

IUPAC Name |

4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAVJNVCQNVRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107623-18-7 | |

| Record name | 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Properties of N-((phenylthio)methyl)aniline derivatives

Technical Guide: Properties and Applications of -((Phenylthio)methyl)aniline Derivatives

Executive Summary

1Key Applications:

-

Medicinal Chemistry: Antitubercular and antimicrobial agents; non-competitive enzyme inhibitors.

-

Material Science: Mixed-type corrosion inhibitors for mild steel in acidic media.

-

Chemical Synthesis: Precursors for

-heterocycles via rearrangement reactions.

Chemical Identity and Synthesis[2][3][4][5][6][7][8][9][10][11]

Structural Core

The core structure consists of an aniline ring linked to a thiophenol ring via a methylene bridge (

-

IUPAC Name:

-[(Phenylthio)methyl]aniline[1] -

Functional Class:

-Acetal / Mannich Base[1] -

General Formula:

[1]

Synthetic Pathway: The Mannich Condensation

The synthesis follows a three-component Mannich-type condensation.[2][3] Unlike the classic Mannich reaction which uses a ketone/aldehyde as the carbon acid, this variant utilizes a thiol as the nucleophile.

Mechanism:

-

Imine Formation: Aniline condenses with formaldehyde to form a reactive iminium ion or hexahydrotriazine intermediate.

-

Thiol Addition: The thiophenol (acting as a soft nucleophile) attacks the electrophilic methylene carbon.

Reaction Scheme:

Figure 1: Mechanistic pathway for the synthesis of N-((phenylthio)methyl)aniline via Mannich condensation.

Physicochemical Properties[1][2][7][13]

Stability and Hydrolysis

The

-

Acidic Stability: In strong aqueous acids (e.g., 1M HCl), the equilibrium may reverse, hydrolyzing the compound back to the amine and thiol/formaldehyde components.[1] This property is crucial for its use as a "latent" source of formaldehyde or thiol in biological systems.

-

Oxidative Stability: The sulfur atom is susceptible to oxidation. Exposure to peroxides or metabolic oxidases can convert the sulfide (

) to a sulfoxide (

Lipophilicity and Solubility

-

LogP: These derivatives are generally lipophilic (LogP > 3.0), facilitating passive transport across cell membranes (e.g., Mycobacterium tuberculosis cell walls).[1]

-

Solubility: Highly soluble in organic solvents (DMSO, Ethanol, Chloroform); sparingly soluble in water.[1]

| Property | Description | Relevance |

| Linker Type | Thioether ( | Provides antioxidant capacity; metal chelation site. |

| Basicity | Weak base | Nitrogen lone pair is less available than in alkyl amines due to |

| H-Bonding | Donor ( | Critical for binding to enzyme active sites (e.g., InhA).[1] |

Biological Applications

Antimicrobial & Antitubercular Activity

Research indicates that PTMA derivatives exhibit significant activity against Mycobacterium tuberculosis (MTB).[4]

-

Mechanism: The lipophilic nature allows penetration of the mycolic acid-rich cell wall. Once inside, the compound may inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid synthesis.[1]

-

SAR Insights: Electron-withdrawing groups (e.g.,

,

Antioxidant Activity

The sulfur atom acts as a reducing agent, scavenging reactive oxygen species (ROS).

-

DPPH Assay Performance: PTMA derivatives show radical scavenging activity. The mechanism involves hydrogen atom transfer (HAT) from the amine or electron transfer from the sulfur center to neutralize free radicals.

Industrial Application: Corrosion Inhibition[1]

PTMA derivatives are effective mixed-type corrosion inhibitors for mild steel in acidic environments (e.g., HCl pickling baths).[1]

Mechanism of Action

The inhibition efficiency stems from the adsorption of the molecule onto the metal surface, forming a protective barrier that blocks active corrosion sites.

-

Physisorption: Electrostatic interaction between the protonated amine (

) and charged metal surface. -

Chemisorption: Donor-acceptor interactions where lone pair electrons from Nitrogen and Sulfur, along with

-electrons from the phenyl rings, coordinate with empty

Figure 2: Adsorption mechanism of PTMA on mild steel surfaces, preventing acid attack.[1]

Experimental Protocols

General Synthesis of -((Phenylthio)methyl)aniline

Reagents: Aniline (10 mmol), Thiophenol (10 mmol), Formaldehyde (37% aq., 12 mmol), Ethanol (20 mL).[1]

-

Preparation: Dissolve aniline in ethanol in a round-bottom flask.

-

Addition: Add formaldehyde solution dropwise with stirring at room temperature. Stir for 30 minutes to facilitate imine formation.

-

Condensation: Add thiophenol dropwise. The reaction is often exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Cool the mixture. If a precipitate forms, filter and wash with cold ethanol.[1] If oil separates, extract with dichloromethane, wash with water, dry over

, and concentrate in vacuo.[1] -

Purification: Recrystallize from ethanol/water or purify via column chromatography.

DPPH Antioxidant Assay

Objective: Determine the radical scavenging activity (

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Prep: Prepare test compounds in methanol at concentrations ranging from 10–100

. -

Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

) against a methanol blank. Measure the control DPPH absorbance ( -

Calculation:

[1]

References

-

Synthesis and Biological Evaluation of Bicyclic Aniline Derivatives Source: Indian Academy of Sciences (2018) Context: Details the synthesis of phenylthio-aniline analogues and their screening for antitubercular activity against M. tuberculosis.

-

Mannich Bases as Corrosion Inhibitors Source: Open Access Research Journal of Biology and Pharmacy (2023) Context: A comprehensive review on the mechanism of Mannich bases (including aniline-formaldehyde derivatives) in corrosion inhibition.

-

Antioxidant Activity of Aniline Derivatives Source: BenchChem / Bendary et al. (2013) Context:[1] Comparative analysis of DPPH scavenging activity of

-substituted anilines and structure-activity relationships. -

Source: MDPI (2025)

bond formation. -

Reaction of Aniline and Formaldehyde Source: Polymers (2019) / MDPI Context:[1] Provides the fundamental mechanistic steps for aniline-formaldehyde condensation, the first step in PTMA synthesis. [1]

Sources

- 1. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis [mdpi.com]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oarjbp.com [oarjbp.com]

- 4. ias.ac.in [ias.ac.in]

Technical Profile: 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline

[1]

Executive Summary

This compound is a specific N-substituted aniline derivative synthesized via a Mannich-type condensation. It belongs to a class of N-((arylthio)methyl)amines , often investigated for their antimicrobial, antifungal, and antioxidant properties, as well as their utility as rubber vulcanization accelerators.

Critical Identification Note: Researchers must distinguish this N-substituted isomer from its C-substituted isomer (4-[(4-chlorophenylthio)methyl]aniline). Database confusion is common; the CAS numbers below clarify this distinction.

Core Identity Matrix

| Parameter | Detail |

| Chemical Name | This compound |

| Primary CAS Number | 107623-18-7 (Associated with N-isomer) |

| Isomer Warning | Do NOT confuse with CAS 6969-14-8 (C-alkylated isomer: 4-[[(4-chlorophenyl)thio]methyl]aniline) |

| Molecular Formula | C₁₃H₁₁Cl₂NS |

| Molecular Weight | 284.20 g/mol |

| SMILES | Clc1ccc(SCNc2ccc(Cl)cc2)cc1 |

| IUPAC Name | 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline |

Chemical Structure & Isomerism

The target molecule features a nitrogen atom bridging a chlorophenyl ring and a (chlorophenyl)thiomethyl group. The "N-" designation confirms the substitution is on the amine nitrogen, not the benzene ring.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity of the target N-isomer compared to the C-isomer to prevent procurement errors.

Figure 1: Structural relationship and synthesis origin of the N-isomer vs. the common C-isomer.

Synthesis Protocol (Mannich Condensation)

The synthesis of N-((arylthio)methyl)anilines is achieved through a three-component condensation of an amine, formaldehyde, and a thiol. This reaction typically proceeds in ethanol or methanol under reflux.

Reagents

-

Aldehyde: Formaldehyde (37% aq.) or Paraformaldehyde

-

Thiol: 4-Chlorothiophenol (CAS 106-54-7)

-

Solvent: Ethanol (absolute)

Step-by-Step Procedure

-

Preparation: Dissolve 4-chloroaniline (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Addition: Add formaldehyde (10 mmol, 37% solution) dropwise to the amine solution while stirring. Stir for 15 minutes at room temperature to initiate imine/hemiaminal formation.

-

Thiol Introduction: Add 4-chlorothiophenol (10 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours . Monitor via TLC (Hexane:Ethyl Acetate 4:1) until starting materials are consumed.

-

Isolation: Cool the mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter the precipitate and wash with cold ethanol.

-

If oil forms: Evaporate solvent under reduced pressure and recrystallize from ethanol/water.

-

-

Purification: Recrystallize from ethanol to obtain the pure N-(((4-chlorophenyl)thio)methyl)aniline.

Mechanism: The reaction proceeds via the formation of a reactive iminium ion intermediate from the aniline and formaldehyde, which is then trapped by the nucleophilic thiol.

Physicochemical Properties

Note: Properties are estimated based on structural analogs (e.g., N-(phenylthiomethyl)aniline) due to limited specific data for this CAS.

| Property | Value / Description |

| Physical State | Crystalline Solid (typically white to pale yellow) |

| Melting Point | Approx. 55–65 °C (Estimated) |

| Solubility | Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water |

| Stability | Stable under standard conditions; hydrolytically sensitive in strong acid (reverses Mannich reaction) |

| Reactivity | Can undergo amine exchange or hydrolysis to release thiophenol and formaldehyde |

Applications & Biological Activity

Pharmaceutical Research[1][7]

-

Antifungal/Antimicrobial: N-((arylthio)methyl)anilines are pharmacophores for antifungal agents. The "S-C-N" linkage acts as a lipophilic core that can disrupt microbial cell membranes.

-

Drug Intermediates: Used as a masking group for amines or thiols, or as a precursor for heterocycle synthesis (e.g., via cyclization with other electrophiles).

Industrial Use[1][7]

-

Rubber Accelerators: Compounds of this class are evaluated as vulcanization accelerators, providing controlled sulfur release during the curing process.

-

Corrosion Inhibition: The sulfur and nitrogen lone pairs allow coordination to metal surfaces, potentially acting as corrosion inhibitors for steel in acidic media.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

Handling Precautions:

-

Hydrolysis Risk: Avoid contact with strong acids, which can decompose the compound back into toxic 4-chlorothiophenol and formaldehyde.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or decomposition vapors.

References

-

ChemicalBook. this compound CAS 107623-18-7 Entry. Retrieved from

-

PubChem. 4-Chloroaniline (CAS 106-47-8) Compound Summary.[1] Retrieved from

-

Sigma-Aldrich. 4-Chlorothiophenol (CAS 106-54-7) Product Sheet. Retrieved from

-

AChemBlock. 4-(((4-Chlorophenyl)thio)methyl)aniline (C-Isomer, CAS 6969-14-8). Retrieved from

Biological activity of chlorinated aminomethyl sulfides

An In-depth Technical Guide to the Biological Activity of Chlorinated Aminomethyl Sulfides

Introduction: A Triad of Functionality in Drug Design

In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of distinct functional groups to achieve synergistic or enhanced biological effects. Chlorinated aminomethyl sulfides represent a compelling, albeit specialized, class of compounds that embodies this principle. This guide provides a technical exploration of their synthesis, biological activities, and mechanisms of action, tailored for researchers and drug development professionals.

The core structure integrates three key moieties, each contributing uniquely to the molecule's overall pharmacophore:

-

The Sulfide Group: Organosulfur compounds are integral to numerous pharmaceuticals, with the sulfur atom's size, electronegativity, and ability to exist in various oxidation states (thioether, sulfoxide, sulfone) allowing for fine-tuning of a molecule's steric and electronic properties.[1] Thioethers, in particular, are found in a significant number of FDA-approved drugs and can influence metabolic stability and receptor binding.[1]

-

The Aminomethyl Group: The amine functional group is a cornerstone of drug design, often protonated at physiological pH to engage in crucial ionic interactions with biological targets. The "aminomethyl" (-CH₂-NR₂) linker provides a flexible spacer and a basic center, which is a common feature in many biologically active compounds.[2]

-

The Chlorine Atom: Halogenation, particularly chlorination, is a widely used strategy in drug optimization. The introduction of chlorine can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] Increased lipophilicity can enhance the molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets.[3]

By combining these three components, chlorinated aminomethyl sulfides emerge as a class of molecules with significant potential for diverse biological applications, ranging from antimicrobial to anticancer activities. This guide synthesizes current knowledge to provide a foundational understanding of these promising compounds.

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of chlorinated aminomethyl sulfides can be approached through several routes, typically involving the sequential introduction of the key functional groups. The chosen strategy often depends on the desired final structure and the availability of starting materials. A generalized workflow involves creating a chlorinated aryl sulfide and then introducing the aminomethyl group, or vice-versa.

Generalized Synthesis Workflow

A common approach involves a multi-step synthesis that builds the molecule logically. This can be conceptualized as follows:

Caption: Generalized synthetic pathways to chlorinated aminomethyl sulfides.

Key Synthetic Reactions

-

Sulfide Formation: The thioether linkage is typically formed via nucleophilic substitution, where a thiolate anion displaces a leaving group (like a halide) on the aromatic or alkyl backbone. Copper-catalyzed C-S bond formation is an efficient method for this transformation.[5] Alternatively, sulfides can be oxidized to sulfones using reagents like sodium chlorite and hydrochloric acid if that scaffold is desired.[6]

-

Chlorination: Chlorination can be achieved at various stages. Direct chlorination of an aromatic ring can be performed using standard electrophilic aromatic substitution methods. For N-chlorination, which produces highly reactive N-chloramines or N-chlorosulfonamides, reagents like sodium hypochlorite or N-chlorosuccinimide (NCS) are often used.[7][8] The synthesis of N-chloromethyl groups can be achieved via chlorination of an N-methyl precursor using chlorine gas under UV irradiation or with a catalyst.[9]

-

Aminomethylation: The aminomethyl group is frequently introduced via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom using formaldehyde and a primary or secondary amine. This reaction is particularly useful for creating α,β-unsaturated ketones, which are known to possess biological activity.[10] Alternatively, a chloromethyl group can be reacted with an amine in a standard nucleophilic substitution reaction.[11]

Spectrum of Biological Activity

The unique structural combination within chlorinated aminomethyl sulfides confers a broad range of biological activities. The lipophilic nature imparted by the chlorine and sulfide groups facilitates membrane transit, while the reactive chlorine (especially in N-chloro compounds) and the basic amine provide mechanisms for target interaction.

Antimicrobial and Antifungal Activity

This class of compounds has shown significant promise in combating bacterial and fungal pathogens, including drug-resistant strains.

Mechanism of Antimicrobial Action: The antimicrobial effects are often multifactorial. N-chloro compounds, such as N-chloramines and N-chlorosulfonamides, are potent oxidizing agents.[7] Their mechanism is believed to involve the inhibition of essential bacterial enzymes, particularly those containing reactive sulfhydryl (-SH) groups.[12] This interaction is often irreversible. Furthermore, studies on representative N-chloramines have demonstrated profound inhibition of bacterial DNA, RNA, and protein synthesis.[12] The presence of the aminomethyl sulfide moiety can enhance cell wall and membrane penetration, delivering the active "chloro" agent to its intracellular targets. Some chlorinated compounds have been shown to disrupt cellular organelles and induce DNA damage in fungi.[13]

Illustrative Data: Several studies highlight the potent antimicrobial effects of structurally related compounds.

| Compound Class/Example | Organism(s) | Activity (MIC) | Reference |

| Chlorinated Meroterpenoid (Acremoran A) | Cryptococcus gattii (3 strains) | 2 µg/mL | [13] |

| ω-Aminomethyl longifolene | Staphylococcus aureus | 1.95 mg/L | [11] |

| ω-Aminomethyl longifolene | Candida albicans, C. tropicalis | 3.91 mg/L, 1.95 mg/L | [11] |

| Sulfamide Derivatives | Acinetobacter baumannii | 3.90 µg/mL | [14] |

| Chlorinated N-arylcinnamamides | Methicillin-resistant S. aureus (MRSA) | Submicromolar activity | [15] |

| Immobilized N-chloro sulfonamides | E. coli, S. aureus, C. albicans | Growth inhibition zones of 4-25 mm | [16] |

Anticancer and Cytotoxic Activity

The cytotoxic potential of chlorinated aminomethyl sulfides against various cancer cell lines is a significant area of research.

Mechanism of Cytotoxic Action: The mechanisms are diverse and target-dependent. Some lipophilic aminomethyl compounds exert their effects by causing severe cell membrane destruction, leading to a loss of cell surface features and compromised viability.[17] Other related structures, such as palladium(II) complexes of (aminoalkyl)diphenylphosphine sulfides, have been shown to induce apoptosis.[18] The ability of the chlorinated portion of the molecule to increase lipophilicity can lead to greater accumulation within the cancer cell's lipid-rich membranes, enhancing cytotoxicity.[3]

Illustrative Data: The efficacy against cancer cell lines has been demonstrated for several related compounds.

| Compound Class/Example | Cell Line(s) | Activity (LC50 / IC50) | Reference |

| (Aminoalkyl)diphenylphosphine Sulfide Pd(II) Complexes | Various human cancer cell lines | Promising cytotoxic activity | [18] |

| Aminomethyl derivatives of Eugenol | MCF-7 (Breast cancer) | 21.7 - 58.4 mg/ml (LC50) | [19] |

| Alkyl-linked lipoidal amine (CP-46,665) | Human leukemias | Destruction at ≥5 µg/ml (48h) | [17] |

| Thiazole-containing Polyamides (with sulfide linkage) | MCF-7 (Breast), HCT (Colon) | Enhanced anticancer activity | [20] |

Potential Mechanisms of Action: A Molecular Perspective

The biological effects of chlorinated aminomethyl sulfides can be attributed to several underlying molecular mechanisms. The interplay between the three functional groups allows for a multi-pronged attack on cellular targets.

Caption: Potential molecular mechanisms of chlorinated aminomethyl sulfides.

-

Membrane Interaction and Disruption: The lipophilicity endowed by the chlorine atom and the sulfide group is a critical determinant of activity.[3] It facilitates partitioning into and passage through the lipid bilayer of cell membranes. For some compounds, this interaction is destructive, leading to a loss of membrane integrity, leakage of cellular contents, and cell death.[17]

-

Covalent Modification of Nucleophiles: Many biologically active molecules function as electrophiles that form covalent bonds with nucleophilic residues (e.g., cysteine's -SH, lysine's -NH₂) in proteins. The aminomethyl sulfide scaffold can be designed to act as an alkylating agent, particularly if it contains functionalities like an α,β-unsaturated ketone.[10] This irreversible binding can inactivate critical enzymes or disrupt protein function.

-

Oxidative Damage: N-chlorinated variants, such as N-chlorosulfonamides, are potent oxidizing agents.[7] They can react with a wide range of biological molecules, including proteins, lipids, and nucleic acids, leading to widespread oxidative stress that overwhelms the cell's antioxidant defenses. A primary target is often the sulfhydryl groups of enzymes, which are readily oxidized.[12]

-

Inhibition of Macromolecule Synthesis: Evidence suggests that N-chloramines can halt essential cellular processes by inhibiting DNA, RNA, and protein synthesis.[12] This leads to a rapid cessation of growth and proliferation, contributing to both antimicrobial and cytotoxic effects.

Experimental Protocols

To facilitate further research in this area, this section provides standardized, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Representative Synthesis of a Chlorinated Aminomethyl Sulfide

This protocol describes a representative synthesis via the Gabriel synthesis, adapted from the preparation of ω-aminomethyl longifolene from a chlorinated precursor.[11]

Objective: To synthesize an aminomethyl sulfide from a chloromethyl sulfide intermediate.

Materials:

-

Chloromethyl sulfide starting material (1 equivalent)

-

Potassium phthalimide (1.1 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate (10 equivalents)

-

Ethanol

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Step 1: Phthalimide Intermediate Formation.

-

Dissolve the chloromethyl sulfide starting material (1 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF in a round-bottom flask.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid (the N-substituted phthalimide derivative) by vacuum filtration, wash with water, and dry.

-

-

Step 2: Hydrazinolysis to Yield Primary Amine.

-

Suspend the dried phthalimide derivative (1 eq) in ethanol in a round-bottom flask equipped with a condenser.

-

Add hydrazine hydrate (10 eq) and a small amount of 10% NaOH solution to the suspension.[11]

-

Heat the mixture to reflux (approx. 120 °C) and stir for 6-8 hours.

-

Cool the reaction mixture. A precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with a small amount of cold ethanol.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the resulting crude aminomethyl sulfide product using column chromatography or recrystallization to obtain the final compound.

-

Validation: Confirm the structure of the intermediate and final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

-

Test compound dissolved in DMSO (stock solution)

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ampicillin, Fluconazole)

-

Negative control (broth + DMSO)

-

Microplate reader or visual inspection

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.

-

Add 100 µL of broth to wells 2 through 12.

-

Add 200 µL of the test compound at the starting concentration to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Validation: The positive control antibiotic should yield an MIC within its known acceptable range. The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Conclusion and Future Perspectives

Chlorinated aminomethyl sulfides represent a versatile chemical scaffold with demonstrated potential in antimicrobial and anticancer applications. The strategic incorporation of chlorine enhances lipophilicity and can introduce reactive sites, while the aminomethyl sulfide backbone provides a flexible and functional platform for engaging with biological targets. The mechanisms of action are multifaceted, ranging from direct membrane disruption and oxidative damage to the inhibition of essential biosynthetic pathways.

Future research should focus on expanding the chemical diversity of this class through combinatorial synthesis to build comprehensive structure-activity relationship (SAR) libraries. Elucidating the specific molecular targets through proteomics and genetic screening will be crucial for optimizing lead compounds and understanding potential resistance mechanisms. As the threat of multidrug-resistant pathogens and the need for novel cancer therapeutics continue to grow, the exploration of chlorinated aminomethyl sulfides offers a promising avenue for the development of next-generation therapeutic agents.

References

- (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes - MDPI.

- Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line.

- Influence of Chlorine Substituents on Biological Activity of Chemicals - ResearchGate.

- Antimicrobial activity of N-chloramine compounds - PubMed.

- 2-(Aminomethyl)phenol - A2B Chem.

- Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias - PubMed.

- US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents.

- New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum - PMC.

- SYNTHESIS OF NEW IMMOBILIZED N-CHLORO- SULFONAMIDES AND RELEASE OF ACTIVE CHLORINE FROM THEM.

- Synthesis and Antifungal Evaluation of 1-Aryl-2-dimethyl- aminomethyl-2-propen-1-one Hydrochlorides - ResearchGate.

- Synthesis and Characterization of ω-Aminomethyl Longifolene.

- Analysis of Biological Activity of Sulfamide Derivatives as Antimicrobial Agents.

- SYNTHESIS OF SULFONAMIDES. - Organic Chemistry Portal.

- N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC.

- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - MDPI.

- (PDF) Biologically active hydroxymoyl chlorides as antifungal agents - ResearchGate.

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI.

- CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents.

- The importance of sulfur-containing motifs in drug design and discovery - ResearchGate.

- The study of antimicrobial properties of immobilized fibrous N-chloro sulfonamides.

- Biologically active sulfur-containing polyamides as promising anticancer materials - PMC.

- The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada.

Sources

- 1. researchgate.net [researchgate.net]

- 2. a2bchem.com [a2bchem.com]

- 3. researchgate.net [researchgate.net]

- 4. americanchemistry.com [americanchemistry.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. journal.eu-jr.eu [journal.eu-jr.eu]

- 8. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.caf.ac.cn [journals.caf.ac.cn]

- 12. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. mdpi.com [mdpi.com]

- 16. The study of antimicrobial properties of immobilized fibrous N-chloro sulfonamides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46,665) in cells from human tumors and leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. scholar.unair.ac.id [scholar.unair.ac.id]

- 20. Biologically active sulfur-containing polyamides as promising anticancer materials - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the N-Substituted Aniline Thioether Scaffold

An In-Depth Technical Guide to N-Substituted Aniline Thioethers: Synthesis, Properties, and Applications

N-substituted aniline thioethers represent a privileged structural motif in modern chemistry, bridging the fields of medicinal chemistry, materials science, and synthetic methodology. This guide offers a comprehensive exploration of this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for their preparation, elucidate the rationale behind methodological choices, and survey their expanding applications. The aniline moiety, a cornerstone in numerous therapeutic agents, provides a synthetically tractable platform for molecular design, while the thioether linkage imparts critical physicochemical properties and serves as a key interaction point with biological targets or a modulator of electronic properties in materials.[1][2] From potent kinase inhibitors in oncology to advanced polymers for organic electronics, the N-substituted aniline thioether core is a testament to the power of strategic molecular design.

Part 1: The Synthetic Toolkit for N-Substituted Aniline Thioethers

The construction of the C–S bond is the central challenge in synthesizing aniline thioethers. Over the past few decades, the synthetic chemist's toolkit has expanded from harsh, classical methods to sophisticated, mild, and highly efficient catalytic systems. This section details the primary methodologies, emphasizing the causality behind experimental design.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the dominant and most versatile methods for forming the aryl-sulfur bond in N-substituted aniline thioethers. The choice of metal—typically copper or palladium—and the associated ligand system is critical for achieving high efficiency and broad substrate scope.

The Ullmann condensation is the classical approach to C–S bond formation.[3] Traditional protocols were often limited by harsh conditions, such as high temperatures (>200 °C) and the use of stoichiometric copper in high-boiling polar solvents.[3]

Mechanistic Rationale: The reaction is believed to proceed through the formation of a copper(I) thiolate intermediate. This species then reacts with the aryl halide in a net metathesis reaction to form the aryl thioether and a copper(I) halide salt.[3] Modern advancements have focused on developing soluble copper catalysts supported by ligands (e.g., diamines, diols) that facilitate the catalytic cycle under significantly milder conditions, expanding the reaction's functional group tolerance.[4][5] The use of single-atom copper catalysts dispersed on supports like graphitic carbon nitride represents the cutting edge, offering high efficiency, recyclability, and resistance to deactivation by sulfur compounds.[6]

Caption: Catalytic cycle for a modern Ullmann C-S coupling reaction.

Experimental Protocol: Ligand-Assisted Ullmann C–S Coupling [4]

-

Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide (1.0 mmol), the thiol (1.2 mmol), copper(I) bromide-dimethanol complex (0.05 mmol, 5 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).

-

Solvent: Add a polar aprotic solvent, such as DMF or N-methylpyrrolidone (3-5 mL).

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 8 to 24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-substituted aniline thioether.

Drawing from the principles of the Nobel Prize-winning Buchwald-Hartwig amination, palladium-catalyzed C–S coupling has emerged as a powerful and often milder alternative to the Ullmann condensation.[7][8] This methodology typically offers a broader substrate scope and greater functional group tolerance.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of an active Pd(0) complex to the aryl halide, forming a Pd(II) intermediate.[9] The thiol, deprotonated by a base, then coordinates to the palladium center. Subsequent reductive elimination from the Pd(II) complex yields the target thioether and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7] The choice of phosphine ligand (e.g., BINAP, DPPF) is crucial; sterically hindered, electron-rich ligands generally accelerate the reductive elimination step, leading to higher yields and faster reaction rates.[10]

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-S coupling.

Experimental Protocol: General Buchwald-Hartwig C–S Coupling [10]

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like BINAP (0.03 mmol, 3 mol%) in anhydrous toluene.

-

Reaction Setup: In a separate, oven-dried flask under an inert atmosphere, combine the N-substituted aniline halide (1.0 mmol), the thiol (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol).

-

Reaction: Add the pre-formed catalyst solution or the catalyst components directly to the flask, followed by anhydrous toluene (5-10 mL). Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours, monitoring by TLC.

-

Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final product.

Metal-Free Synthetic Strategies

Driven by the goals of green chemistry and cost reduction, metal-free methods for C–S bond formation have gained significant traction. These approaches avoid residual metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

Deaminative Thiolation: A notable metal-free approach involves the conversion of an aniline's amino group into a diazonium salt, which is then displaced by a sulfur nucleophile. Recent advancements have demonstrated that thioethers can be formed directly from anilines and thiols under blue LED irradiation at room temperature, entirely avoiding photocatalysts and solvents.[11] This method proceeds through a radical mechanism initiated by light.

Experimental Protocol: Photocatalyst-Free Deaminative Thiolation [11]

-

Setup: In a reaction vial, combine the substituted aniline (1.0 mmol), the desired thiol (1.5 mmol), and tert-butyl nitrite (1.5 mmol).

-

Reaction: Seal the vial and place it under irradiation from a blue LED light source (e.g., 450 nm) at room temperature. Stir the mixture for 12-24 hours.

-

Purification: Upon completion, the reaction mixture can often be directly purified by silica gel column chromatography to isolate the N-substituted aniline thioether.

| Synthetic Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Ullmann C-S Coupling | Copper salt (e.g., CuI, CuBr) + Ligand | 80-150 °C, Polar aprotic solvent | Low catalyst cost, effective for electron-deficient aryl halides | Often requires higher temperatures, potential for side reactions |

| Buchwald-Hartwig C-S Coupling | Palladium salt (e.g., Pd(OAc)₂) + Phosphine Ligand | 80-110 °C, Toluene/Dioxane, Strong base | High functional group tolerance, mild conditions, broad scope | Expensive catalyst/ligands, potential for metal contamination |

| Nickel-Catalyzed C-S Coupling | Nickel salt (e.g., NiCl₂(dppp)) | 60-100 °C, Various solvents | Lower cost than palladium, unique reactivity profiles | Can be sensitive to air/moisture, ligand optimization required |

| Metal-Free Deaminative Thiolation | None (Light-promoted) | Room Temperature, Blue LED irradiation | "Green" method, no metal contamination, mild conditions | Substrate scope can be limited, may require specific chromophores |

Part 2: Applications in Drug Discovery and Materials Science

The unique combination of the aniline and thioether moieties gives rise to a wide array of applications, most prominently in the development of targeted therapeutics and advanced functional materials.

Central Role in Medicinal Chemistry

The N-substituted aniline framework is a well-established "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors.[12] Dysregulation of protein kinases is a hallmark of cancer, making them a major target for drug development.[12]

Kinase Inhibition: Aniline-based compounds often act as ATP-competitive inhibitors.[12] The aniline nitrogen and its substituents form critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and halting oncogenic signaling pathways.[12] The thioether portion can serve multiple roles: it can act as a flexible linker, occupy hydrophobic pockets, or be functionalized to improve solubility or metabolic stability. Numerous N-substituted aniline thioether derivatives have been developed as potent and selective inhibitors of key cancer-related kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and members of the Class III RTK subfamily (e.g., c-Kit, PDGFR).[13][14]

-

Non-Receptor Tyrosine Kinases: Such as the Src family kinases.[15]

-

Dual-Target Inhibitors: Compounds designed to inhibit multiple kinases simultaneously, such as Mer/c-Met, which can overcome drug resistance.[16]

Anti-inflammatory and Antimicrobial Agents: Beyond oncology, N-substituted aniline thioethers have demonstrated significant potential as therapeutic agents. Certain derivatives have shown promising in vivo anti-inflammatory activity.[17][18] Additionally, other structures have exhibited potent antifungal properties, particularly against dermatophytes, suggesting their utility in developing new antimycotic drugs.[19]

| Compound Class | Biological Target | Therapeutic Indication | IC₅₀ / Activity Data |

| 4-Anilinopyrimidines | Class III RTKs | Cancer | Nanomolar IC₅₀ values[13] |

| 4-Anilino-7-thienyl-3-quinolinecarbonitriles | Src Kinase | Cancer | Potent inhibition observed[15] |

| 2-Substituted Aniline Pyrimidines | Mer/c-Met Dual Inhibitors | Cancer | IC₅₀ = 6.4 nM (Mer), 26.1 nM (c-Met) for compound 17c[16] |

| Thioether derivatives of quinoxaline | Inflammation Cascade | Inflammation | Up to 40.09% inhibition in rat paw edema model[18] |

| 2-Furyl substituted anilines | Fungal cell wall/membrane | Fungal Infections | MIC = 3.12-6.25 µg/mL against T. rubrum[19] |

Innovations in Materials Science

The electronic properties of the aniline and thioether groups make their combined scaffold highly attractive for the development of organic functional materials.

Conducting Polymers: Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[20] The incorporation of thioether linkages into the polymer backbone to create poly(aniline thioethers) can significantly modify the material's properties. These modifications can alter the polymer's solubility, processability, and electronic characteristics, opening up applications in:

-

Organic Electronics: As the active layer in organic field-effect transistors (OFETs) for sensors that can detect volatile organic compounds (VOCs).[21]

-

Energy Storage: As electrode materials for batteries and supercapacitors.[22]

-

Antistatic and Shielding Coatings: For protecting sensitive electronic components.

The synthesis of these polymers can be achieved through methods like the oxidative polymerization of aniline thioether monomers.[22][23]

Caption: Workflow from synthesis to preclinical development.

Conclusion

N-substituted aniline thioethers stand as a powerful and versatile class of molecules. The maturation of synthetic methodologies, from classic Ullmann condensations to modern palladium-catalyzed and metal-free strategies, has made these structures readily accessible. This synthetic accessibility, coupled with their inherent utility as pharmacophores and functional materials, ensures their continued prominence in both academic research and industrial development. For drug discovery professionals, this scaffold offers a proven foundation for designing potent and selective inhibitors. For materials scientists, it provides a tunable platform for creating next-generation organic electronics. As synthetic methods become even more efficient and sustainable, the full potential of N-substituted aniline thioethers is only beginning to be realized.

References

- Ullmann condens

- An Efficient, Mild and Intermolecular Ullmann-Type Synthesis of Thioethers Catalyzed by a Diol-Copper(I) Complex. Synfacts.

- Buchwald–Hartwig amin

- Syntheses of Thioethers and Selenide Ethers from Anilines. The Journal of Organic Chemistry.

- ANTI INFLAMMATORY ACTIVITY OF SOME NEW THIO-ETHER DERIVATIVES OF. International Journal of Drug Development and Research.

- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC.

- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.

- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.

- Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. White Rose Research Online.

- Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. PubMed.

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. PubMed.

- Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. PubMed.

- Anti inflammatory activity of some new thio-ether derivatives of quinoxaline.

- (PDF) Polyaniline: Synthesis, Properties, and Application.

- Buchwald-Hartwig Coupling. Alfa Chemistry.

- POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF N

- Synthesis and applications of Polyaniline: A Brief Review. IJSDR.

- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. MDPI.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Aniline replacement in drug-like compounds. Cresset.

- Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. PMC.

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.

- Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. Semantic Scholar.

- Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers.

- Synthesis of Bis(N,N-diethyl)

- Thioethers – Knowledge and References. Taylor & Francis.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. itmedicalteam.pl [itmedicalteam.pl]

- 18. researchgate.net [researchgate.net]

- 19. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 22. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. open.metu.edu.tr [open.metu.edu.tr]

Methodological & Application

Protocol for Mannich condensation of 4-chloroaniline formaldehyde and 4-chlorothiophenol

An Application Note and Detailed Protocol for the Mannich Condensation of 4-Chloroaniline, Formaldehyde, and 4-Chlorothiophenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-((4-chlorophenyl)(4-chlorophenylthio)methyl)-4-chloroaniline via a three-component Mannich condensation reaction. The protocol details the reaction between 4-chloroaniline, formaldehyde, and 4-chlorothiophenol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The structure of this guide is designed to be intuitive and explanatory, rather than adhering to a rigid template, to best serve the practical needs of laboratory chemists.

Introduction and Scientific Context

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the aminoalkylation of a nucleophile.[1] It is a three-component condensation reaction that typically involves an amine, a non-enolizable aldehyde (most commonly formaldehyde), and a compound containing an active, acidic proton.[2] The final product is a β-amino carbonyl compound, known as a Mannich base.[3] The versatility of this reaction has led to its widespread application in the synthesis of numerous pharmaceuticals, natural products, and agrochemicals.[2][4][5]

While the classic Mannich reaction utilizes a carbon-based nucleophile (an enolizable ketone or aldehyde), the reaction scope extends to heteroatom nucleophiles.[6] This protocol focuses on a variation where a thiophenol serves as the active hydrogen component. The acidic proton on the sulfur atom of 4-chlorothiophenol acts as the nucleophile, attacking an in-situ generated Eschenmoser-like salt (an iminium ion) formed from 4-chloroaniline and formaldehyde. This specific reaction yields a β-amino thioether, a valuable structural motif in medicinal chemistry. The reaction proceeds through an elimination-addition mechanism involving the thiophenol.[7]

This guide provides a robust, self-validating protocol, grounded in established chemical principles, to reliably synthesize N-((4-chlorophenyl)(4-chlorophenylthio)methyl)-4-chloroaniline.

Reaction Mechanism and Rationale

The Mannich reaction between 4-chloroaniline, formaldehyde, and 4-chlorothiophenol proceeds through a well-understood, two-step mechanism.[2][8]

Step 1: Formation of the Iminium Ion The reaction initiates with the nucleophilic attack of the primary amine, 4-chloroaniline, on the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form a highly reactive electrophilic species known as an N-aryl iminium ion (specifically, the N-(4-chlorophenyl)methaniminium ion).[3][4] This step is typically rapid and occurs in situ.

Step 2: Nucleophilic Attack by Thiophenol The 4-chlorothiophenol, being a soft nucleophile, then attacks the electrophilic carbon of the iminium ion. The acidic proton of the thiol group is sufficiently labile to allow for this addition. This step forms the final carbon-sulfur and carbon-nitrogen bonds, yielding the stable Mannich base product.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reagent quantities.

Materials and Equipment

Reagents:

-

4-Chloroaniline (C₆H₆ClN, M.W. 127.57 g/mol )

-

Formaldehyde (37% aqueous solution, CH₂O, M.W. 30.03 g/mol )

-

4-Chlorothiophenol (C₆H₅ClS, M.W. 144.62 g/mol )

-

Ethanol (Absolute, reagent grade)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Reagent Quantities and Stoichiometry

The reaction is performed with a 1:1.1:1 molar ratio of 4-chloroaniline, formaldehyde, and 4-chlorothiophenol, respectively. A slight excess of formaldehyde is used to ensure complete formation of the iminium ion.

| Reagent | M.W. ( g/mol ) | Molar Ratio | Moles (mmol) | Amount |

| 4-Chloroaniline | 127.57 | 1.0 | 20.0 | 2.55 g |

| Formaldehyde (37% aq.) | 30.03 | 1.1 | 22.0 | 1.8 mL |

| 4-Chlorothiophenol | 144.62 | 1.0 | 20.0 | 2.89 g |

| Ethanol (Solvent) | - | - | - | 40 mL |

Step-by-Step Synthesis Procedure

Rationale: The procedure is designed to first facilitate the formation of the iminium ion intermediate before introducing the thiophenol nucleophile. Ethanol is chosen as the solvent due to its ability to dissolve all reactants and its suitable boiling point for gentle reflux if needed.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (2.55 g, 20.0 mmol) and absolute ethanol (40 mL). Stir the mixture at room temperature until the aniline is completely dissolved.

-

Iminium Ion Formation: Slowly add the 37% aqueous formaldehyde solution (1.8 mL, 22.0 mmol) to the stirred solution. A slight exotherm may be observed. Allow the mixture to stir at room temperature for 30 minutes. This period allows for the formation of the N-(4-chlorophenyl)methaniminium ion.

-

Nucleophile Addition: In a separate beaker, dissolve 4-chlorothiophenol (2.89 g, 20.0 mmol) in a small amount of ethanol (~5 mL) and add it dropwise to the reaction flask.

-

Reaction Progression: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. If the reaction is sluggish, it can be gently heated to reflux (approx. 78°C) for 2-3 hours.

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Add 50 mL of ethyl acetate and 50 mL of water. Shake vigorously and allow the layers to separate.

-

Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any unreacted thiophenol) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Product Characterization

The identity and purity of the synthesized N-((4-chlorophenyl)(4-chlorophenylthio)methyl)-4-chloroaniline (C₁₉H₁₅Cl₃N₂S, Expected M.W. ~421.76 g/mol ) should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the methylene bridge protons (-N-CH₂-S-), and a broad singlet for the N-H proton.

-

¹³C NMR: Expect signals corresponding to the aromatic carbons and the methylene bridge carbon.

-

IR Spectroscopy: Look for characteristic N-H stretching bands, C-H aromatic stretching, and C-S stretching frequencies.

-

Mass Spectrometry (MS): The molecular ion peak ([M]+) should correspond to the calculated molecular weight of the product.

Critical Safety Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9] It is a suspected carcinogen and can cause an allergic skin reaction.[10] Avoid all personal contact.

-

Formaldehyde: A known human carcinogen, toxic, and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.

-

4-Chlorothiophenol: Corrosive and causes skin and eye burns.[11] It has a strong, unpleasant odor (stench).[11] Avoid inhalation and skin contact.[12]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

References

-

Du, Y., Tian, F., Han, L., & Zhu, N. (2012). Three-Component Reaction of β-Ketosulfone, Formaldehyde, and Thiol or Thiophenol in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(9), 1085-1093. [Link]

-

Wikipedia. (n.d.). Mannich reaction. [Link]

-

Sravani, K., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

-

Wang, F., et al. (2020). Three-component radical homo Mannich reaction. Nature Communications, 11(1), 4837. [Link]

-

Taylor & Francis Online. (n.d.). Mannich reaction – Knowledge and References. [Link]

-

Chemistry LibreTexts. (2020, September 24). Mannich reaction. [Link]

-

Singh, S., et al. (2018). Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development, 2(3), 1344-1350. [Link]

-

Al-Amiery, A. A. (2012). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. IntechOpen. [Link]

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

-

Adams, R. (Ed.). (2011). Organic Reactions. John Wiley & Sons. [Link]

-

Patel, N. B., & Patel, H. R. (2019). Synthesis, characterization and biological evaluation of some novel N-Mannich bases of heterocyclic 1,3,4-thiadiazole. Journal of Saudi Chemical Society, 23(7), 848-860. [Link]

-

Fisyuk, A., et al. (2025, November 11). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. Molecules, 30(22), 5013. [Link]

-

El-Sayed, M. A., & Al-Ghorbani, M. (2025, August 10). Advances in the chemistry of Mannich bases of thiophenes and furans. Journal of Sulfur Chemistry. [Link]

-

Seebacher, W., et al. (2019). Reaction of Mannich product 2a with indole and thiophenol. Monatshefte für Chemie-Chemical Monthly, 150, 1255-1261. [Link]

-

Casy, A. F., & Myers, J. L. (1966). Reactivity of Mannich bases. Part X. The mechanism of the reaction between β-amino-ketones and thiophenols. Journal of the Chemical Society C: Organic, 463-467. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. byjus.com [byjus.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. oarjbp.com [oarjbp.com]

- 5. gijash.com [gijash.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of Mannich bases. Part X. The mechanism of the reaction between β-amino-ketones and thiophenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Optimized Synthesis of 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline

Abstract & Scope

This application note details the protocol for synthesizing 4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline , a specific

The synthesis utilizes a three-component condensation reaction involving 4-chloroaniline , formaldehyde , and 4-chlorothiophenol . Unlike standard Mannich reactions that use ketones, this protocol employs formaldehyde to create a methylene bridge (

Key Technical Considerations:

-

Reaction Type: Thio-Mannich Condensation (

-alkylation via sulfenylation). -

Critical Control Point: The order of addition is paramount to prevent the formation of the symmetric dithioacetal byproduct (

). -

Safety Profile: High. Involves toxic thiols and potential carcinogens.[1][2]

Scientific Background & Mechanism[3][4]

The Chemical Strategy

The synthesis proceeds via an in situ iminium ion generation . While it is theoretically possible to mix all three components simultaneously, this often leads to competitive side reactions. The thiophenol is a strong nucleophile and can react with formaldehyde to form bis(4-chlorophenyl)dithioformal.

To ensure high selectivity for the

-

Phase I (Activation): Condensation of 4-chloroaniline with formaldehyde to form the reactive hemiaminal or iminium species.

-

Phase II (Capture): Nucleophilic attack by 4-chlorothiophenol on the electrophilic carbon of the iminium intermediate.

Mechanistic Pathway

The following diagram illustrates the stepwise conversion, highlighting the critical intermediate that prevents side-product formation.

Figure 1: Mechanistic pathway for the Thio-Mannich condensation. Note the critical avoidance of direct thiol-formaldehyde mixing to prevent dithioacetal formation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Purity | Hazard Note |

| 4-Chloroaniline | 127.57 | 1.0 | >98% | Toxic, potential carcinogen. |

| Formaldehyde (aq) | 30.03 | 1.2 | 37% Sol. | Carcinogen, sensitizer. |

| 4-Chlorothiophenol | 144.62 | 1.0 | >97% | Stench , Corrosive, Toxic. |

| Ethanol (EtOH) | 46.07 | Solvent | Abs. | Flammable. |

Safety & Handling (Critical)

-

Odor Control: 4-Chlorothiophenol has an extremely potent, disagreeable odor.[1] All weighings and transfers must occur inside a functioning fume hood.

-

Neutralization: Keep a bleach solution (sodium hypochlorite) ready to neutralize any thiol spills and to rinse glassware.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Step-by-Step Procedure

Step 1: Solubilization and Activation

-

Charge a 100 mL Round Bottom Flask (RBF) with 1.28 g (10 mmol) of 4-chloroaniline .

-

Add 20 mL of absolute ethanol . Stir at room temperature until fully dissolved.

-

Add 1.0 mL (approx. 12 mmol) of 37% aqueous formaldehyde dropwise.

-

Observation: The solution may warm slightly.[5] Stir for 15 minutes at room temperature to allow the formation of the hemiaminal/imine species.

Step 2: Thiol Addition

-

In a separate vial, dissolve 1.45 g (10 mmol) of 4-chlorothiophenol in 5 mL of ethanol .

-

Add the thiol solution dropwise to the reaction flask over 5–10 minutes.

-

Why? Slow addition maintains the stoichiometry favoring the

-acetal over the dithio-species.

-

Step 3: Reaction & Reflux

-

Heat the mixture to reflux (

) for 2 to 3 hours . -

Monitor reaction progress via TLC (See Section 3.5).

Step 4: Isolation & Purification

-

Cool the reaction mixture to room temperature.

-

If the product precipitates as a solid:[3]

-

Filter the precipitate using a Büchner funnel.[3]

-

Wash the cake with cold ethanol (

).

-

-

If the product remains oiled out or soluble:

-

Evaporate the solvent under reduced pressure (Rotovap).

-

Recrystallize the residue from hot Ethanol/Water (9:1 ratio).

-

-

Dry the solid in a vacuum desiccator over

.

Process Visualization (Workflow)

Figure 2: Operational workflow for the synthesis. Diamond node indicates the critical process control point.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

Thin Layer Chromatography (TLC)[9]

-

Stationary Phase: Silica Gel

. -

Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).

-

Visualization: UV Light (254 nm).

-

Target: The product will appear as a distinct spot with an

value typically between 0.5 and 0.7 (depending on exact plate conditions), distinct from the lower

NMR Spectroscopy (Expected Data)

The diagnostic signal for this specific molecule is the methylene bridge protons.

-

NMR (CDCl

-

(s, 2H,

-

(br s, 1H,

- (m, 8H, Aromatic protons).

-

(s, 2H,

IR Spectroscopy[6]

-

Secondary Amine (

): Weak band approx. -

C-S Stretch: Approx.

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is an oil | Impurities or solvent retention. | Scratch the flask with a glass rod to induce nucleation. Cool to |

| Low Yield | Loss of formaldehyde (volatility) or incomplete reaction. | Use a slight excess of formaldehyde (1.2 - 1.5 eq). Ensure reflux is vigorous but condenser is efficient. |

| Strong Thiol Smell in Product | Unreacted thiophenol trapped in crystal lattice. | Wash the crude solid thoroughly with cold ethanol. Recrystallize. |

| Double Spot on TLC | Formation of dithioacetal byproduct. | Ensure Phase I (Amine + HCHO) is given time to complete before adding the thiol. |

References

-

BenchChem. "Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)-1-phenylethanimine." (General Mannich/Schiff Base protocols). Link

-

Sigma-Aldrich. "4-Chlorothiophenol Product Information & Safety Data Sheet." Link

-

ChemicalBook. "this compound (CAS 6969-14-8) Entry." Link

- Katritzky, A. R., et al.

-

PubChem. "4-((4-Chlorophenyl)thio)aniline Compound Summary." (Structural analog comparison). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel only. Always review the Material Safety Data Sheet (MSDS/SDS) for all chemicals before experimentation.

Sources

One-Pot Synthesis of N-((Arylthio)methyl)arylamines: A Comprehensive Guide for Researchers

Introduction: The Significance of N-((Arylthio)methyl)arylamines

N-((Arylthio)methyl)arylamines represent a valuable class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structural motif, which incorporates both a C-N and a C-S bond on a single methylene bridge, imparts specific physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. The development of efficient and atom-economical synthetic routes to these compounds is therefore a topic of considerable importance for researchers in drug development and chemical synthesis. This guide provides a detailed protocol and in-depth scientific background for the one-pot synthesis of N-((Arylthio)methyl)arylamines, a method that offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact.

Reaction Mechanism: A Thio-Mannich Approach

The one-pot synthesis of N-((arylthio)methyl)arylamines proceeds via a Mannich-type reaction, a classic example of a three-component condensation.[1][2] This reaction involves an arylamine, a non-enolizable aldehyde (in this case, formaldehyde or its equivalent), and a nucleophilic thiol. The reaction is typically acid-catalyzed, which facilitates the formation of a key reactive intermediate.

The reaction mechanism can be delineated into two primary stages:

-

Formation of the Electrophilic Iminium Ion: The reaction is initiated by the acid-catalyzed condensation of the arylamine with formaldehyde. The amine nitrogen attacks the protonated carbonyl carbon of formaldehyde, followed by dehydration to generate a highly electrophilic N-aryliminium ion. This intermediate is the key species that will be attacked by the nucleophilic thiol.

-

Nucleophilic Attack by the Aryl Thiol: The aryl thiol, being a soft nucleophile, readily attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-S bond and, after deprotonation, yields the final N-((arylthio)methyl)arylamine product.

The overall transformation is a highly efficient process that allows for the formation of two new bonds in a single synthetic operation.

Figure 1: Proposed reaction mechanism for the one-pot synthesis of N-((arylthio)methyl)arylamines.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of N-((arylthio)methyl)arylamines. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

Arylamine (e.g., aniline)

-

Aryl thiol (e.g., thiophenol)

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the arylamine (1.0 eq.) in anhydrous ethanol (approximately 5-10 mL per mmol of arylamine).

-

Addition of Reagents: To the stirred solution, add the aryl thiol (1.0 eq.) followed by paraformaldehyde (1.1 eq.).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture. The use of an acid catalyst is crucial for the formation of the reactive iminium ion intermediate.

-

Reaction Progression: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically around 80 °C for ethanol). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-((arylthio)methyl)arylamine.

Figure 2: A streamlined workflow for the one-pot synthesis of N-((arylthio)methyl)arylamines.

Data Presentation: A Representative Example

The following table summarizes the reaction parameters for the synthesis of N-((phenylthio)methyl)aniline from aniline, thiophenol, and paraformaldehyde.

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Aniline | 1.0 | 93.13 | 10 | 0.93 g |

| Thiophenol | 1.0 | 110.18 | 10 | 1.10 g |